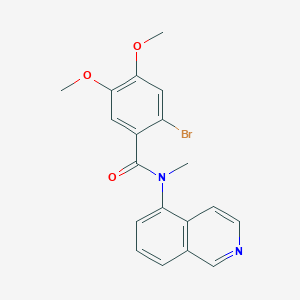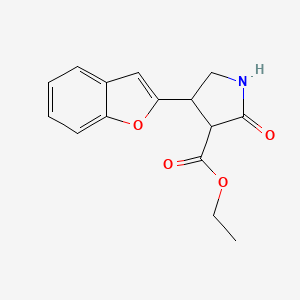![molecular formula C17H13N3O4 B12897010 5-(2-(Hydrazinecarbonyl)-[1,1'-biphenyl]-3-yl)oxazole-4-carboxylic acid](/img/structure/B12897010.png)
5-(2-(Hydrazinecarbonyl)-[1,1'-biphenyl]-3-yl)oxazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-(Hydrazinecarbonyl)-[1,1’-biphenyl]-3-yl)oxazole-4-carboxylic acid is a complex organic compound that belongs to the class of oxazole derivatives. Oxazole derivatives are known for their diverse biological activities and have gained significant interest in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of tosylmethyl isocyanide (TosMIC) with aromatic aldehydes in the presence of a base to form the oxazole ring . The reaction conditions often include polar solvents and specific catalysts to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and yield. The use of continuous flow reactors and advanced purification techniques can further enhance the production process .
Análisis De Reacciones Químicas
Types of Reactions
5-(2-(Hydrazinecarbonyl)-[1,1’-biphenyl]-3-yl)oxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
5-(2-(Hydrazinecarbonyl)-[1,1’-biphenyl]-3-yl)oxazole-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-biofilm activities.
Medicine: Explored for its cytotoxic activity against cancer cell lines.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-(2-(Hydrazinecarbonyl)-[1,1’-biphenyl]-3-yl)oxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other oxazole derivatives such as:
- Oxazole-5-carboxylic acid
- 4-Oxazolecarboxylic acid
- 2-Phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid
Uniqueness
5-(2-(Hydrazinecarbonyl)-[1,1’-biphenyl]-3-yl)oxazole-4-carboxylic acid is unique due to its specific structure, which combines the oxazole ring with hydrazinecarbonyl and biphenyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C17H13N3O4 |
|---|---|
Peso molecular |
323.30 g/mol |
Nombre IUPAC |
5-[2-(hydrazinecarbonyl)-3-phenylphenyl]-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C17H13N3O4/c18-20-16(21)13-11(10-5-2-1-3-6-10)7-4-8-12(13)15-14(17(22)23)19-9-24-15/h1-9H,18H2,(H,20,21)(H,22,23) |
Clave InChI |
NZDPKPYRAKODSU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C(=CC=C2)C3=C(N=CO3)C(=O)O)C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Furo[3,4-g][1,3]benzoxazole](/img/structure/B12896938.png)
![N-Methyl-3,5-diphenylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12896948.png)

![Benzoic acid, 2-[(1H-pyrrol-2-ylcarbonyl)amino]-](/img/structure/B12896952.png)



![N~2~-{2-[5-(Sulfooxy)-1H-indol-3-yl]ethyl}-L-glutamine](/img/structure/B12896991.png)
![2,7-Dichloro-5-methoxyimidazo[1,2-c]pyrimidine](/img/structure/B12896992.png)
![5-{[(Prop-2-en-1-yl)sulfanyl]methyl}-1,2-oxazol-3-yl dimethylcarbamate](/img/structure/B12896997.png)


![Benzamide, 3-[[[2,4-bis(1,1-dimethylpropyl)phenoxy]acetyl]amino]-N-[4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-yl]-, monohydrochloride](/img/structure/B12897023.png)
